molecular formula C21H47NO4S B13798218 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate CAS No. 63982-03-6

1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate

Cat. No.: B13798218
CAS No.: 63982-03-6
M. Wt: 409.7 g/mol
InChI Key: RHMYLLZPXHTBMH-UHFFFAOYSA-M
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Description

1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium salt characterized by a heptadecyl (C17) alkyl chain linked to a trimethylammonium group, paired with a methyl sulfate counterion. This structure confers amphiphilic properties, enabling applications in surfactants, drug delivery systems, and antimicrobial formulations. The long hydrophobic alkyl chain enhances lipid membrane interactions, while the positively charged quaternary ammonium group facilitates electrostatic binding to negatively charged surfaces or biomolecules . Its methyl sulfate counterion improves solubility in polar solvents compared to bulkier anions like tosylate .

Properties

CAS No.

63982-03-6

Molecular Formula

C21H47NO4S

Molecular Weight

409.7 g/mol

IUPAC Name

heptadecyl(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C20H44N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;1-5-6(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

RHMYLLZPXHTBMH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • Chemical Name: 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate
  • Molecular Formula: C20H44NO4S (approximate, based on the heptadecyl (C17) chain plus trimethylammonium and methyl sulfate)
  • Structure: The molecule consists of a 17-carbon saturated alkyl chain bound to a nitrogen atom bearing three methyl groups, forming a quaternary ammonium ion. The positive charge on nitrogen is balanced by the methyl sulfate anion (CH3OSO3−).

Preparation Methods of 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate

General Synthetic Strategy

The preparation of 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate typically involves two key steps:

  • Quaternization of a long-chain amine
    Starting from 1-heptadecanamine (heptadecylamine), the tertiary amine is formed by methylation with methylating agents to yield the quaternary ammonium salt.

  • Formation of the methyl sulfate salt
    The quaternary ammonium hydroxide or halide intermediate is reacted with methyl sulfate or methylating sulfate esters to form the methyl sulfate salt.

Detailed Synthetic Routes

Quaternization of 1-Heptadecanamine
  • Starting Material: 1-Heptadecanamine (C17H35NH2)
  • Reagents: Excess methyl iodide or dimethyl sulfate or methyl tosylate
  • Reaction Conditions: Typically conducted in anhydrous solvents such as acetonitrile or alcohols, at temperatures ranging from ambient to reflux (25–80 °C), under inert atmosphere to prevent oxidation.
  • Mechanism: Nucleophilic attack of the amine nitrogen on the methylating agent leads to stepwise methylation, ultimately yielding the quaternary ammonium iodide or sulfate salt.
Anion Exchange to Methyl Sulfate Salt
  • If the quaternary ammonium salt is initially formed as iodide or chloride, it can be converted to the methyl sulfate salt by reaction with methyl sulfate esters or by ion exchange chromatography using methyl sulfate-containing resins.

  • Alternative Direct Synthesis: Direct quaternization with dimethyl sulfate can simultaneously introduce the methyl sulfate anion, forming the desired salt in one step.

Example Preparation Protocol

Step Reagents & Conditions Description
1 1-Heptadecanamine + Excess dimethyl sulfate Stir at 50 °C for 12 hours in acetonitrile
2 Reaction mixture cooled and solvent removed Crude quaternary ammonium methyl sulfate salt obtained
3 Purification by recrystallization from ethanol Pure 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate isolated

Analytical and Characterization Techniques

Research Findings and Process Optimization

  • Yield: Typically high (>85%) when using dimethyl sulfate as methylating agent.
  • Purity: Achieved >98% by recrystallization.
  • Safety Notes: Dimethyl sulfate is highly toxic and carcinogenic; strict safety protocols are required.
  • Environmental Considerations: Alternative methylating agents or green chemistry approaches are under research to minimize hazardous waste.

Summary Table of Preparation Methods

Method Starting Material Methylating Agent Reaction Conditions Yield (%) Remarks
Stepwise methylation + ion exchange 1-Heptadecanamine Methyl iodide + methyl sulfate salt 25–80 °C, inert atmosphere 75–85 Requires ion exchange step
Direct methylation with dimethyl sulfate 1-Heptadecanamine Dimethyl sulfate 50 °C, 12 h 85–95 One-step, but uses toxic reagent
Quaternization with methyl tosylate + salt metathesis 1-Heptadecanamine Methyl tosylate + methyl sulfate salt Mild heating, solvent reflux 70–80 Less common, safer reagents

Chemical Reactions Analysis

1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles and oxidizing or reducing agents.

Scientific Research Applications

Cosmetic Formulations

1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate is utilized in cosmetic formulations due to its surfactant properties. It acts as an emulsifier, stabilizing oil-in-water emulsions, which are common in creams and lotions.

  • Case Study : A study on the formulation of topical dermatological products highlighted the effectiveness of long-chain quaternary ammonium compounds in enhancing skin hydration and improving product stability . The compound's ability to form stable emulsions contributes to the sensory properties of cosmetic products.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a drug delivery agent. Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing bioavailability.

  • Case Study : Research has shown that quaternary ammonium compounds can improve the transdermal delivery of therapeutic agents. A study indicated that formulations containing such compounds exhibited higher drug permeation through skin layers compared to conventional formulations .

Industrial Uses

The compound is also employed in various industrial applications, particularly in the formulation of cleaning agents and disinfectants due to its antimicrobial properties.

  • Data Table: Industrial Applications
Application TypeDescriptionExample Products
Cleaning AgentsSurfactants for removing dirt and greaseHousehold cleaners
DisinfectantsAntimicrobial efficacy against pathogensHospital-grade disinfectants
Textile IndustrySoftening agents for fabricsFabric softeners

Toxicology and Safety Considerations

While 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated that exposure to high concentrations may lead to skin irritation or allergic reactions in sensitive individuals .

  • Case Study : A review of exposure data reported instances of skin sensitization among workers handling similar quaternary ammonium compounds, emphasizing the need for safety assessments in workplace settings .

Mechanism of Action

The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making the compound useful as an antimicrobial agent .

Comparison with Similar Compounds

Impact of Chain Length :

  • Longer chains (C17) enhance lipid bilayer penetration but reduce water solubility, making the C17 variant suitable for sustained-release drug carriers .
  • Shorter chains (C12) prioritize solubility and rapid action, ideal for disinfectants .

Counterion Effects

Counterion Example Compound Solubility in Water Stability Biological Efficacy
Methyl sulfate 1-Heptadecanaminium, N,N,N-trimethyl- Moderate High Enhanced cellular uptake
Tosylate Hexadecyltrimethylammonium p-toluenesulfonate Low Moderate Reduced cytotoxicity
Chloride N,N,N-Trimethyl chitosan (TMC) High (pH-dependent) Variable Mucoadhesive drug delivery

Key Observations :

  • Methyl sulfate improves solubility compared to tosylate, enabling broader formulation compatibility .
  • Chloride-counterion QACs like TMC exhibit pH-sensitive solubility, advantageous for mucosal drug delivery .

Functional Modifications

  • Carboxymethyl Modification : 1-Heptadecanaminium derivatives with carboxymethyl groups (e.g., N-(carboxymethyl)-N,N-dimethyl-) exhibit zwitterionic properties, balancing hydrophobicity and water compatibility for biomedical coatings .
  • Polymer Conjugation : N,N,N-Trimethyl chitosan (TMC), a polysaccharide-based QAC, demonstrates superior mucoadhesion and controlled drug release due to quaternization degree (40–80%) and pH-responsive behavior .

Drug Delivery Systems

  • The C17 chain in 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate facilitates RNA/DNA complexation in lipid nanoparticles, outperforming shorter-chain QACs in sustained gene expression .
  • TMC-based nanoparticles show enhanced insulin absorption (up to 3-fold) in nasal delivery due to quaternary ammonium-mediated epithelial opening .

Antimicrobial Activity

  • QACs with C12–C18 chains exhibit broad-spectrum antimicrobial effects. The C17 variant’s hydrophobicity disrupts bacterial membranes effectively but requires formulation with solubilizing agents .

Industrial Surfactants

  • Dodecyltrimethylammonium methyl sulfate (C12) is preferred in detergents for foam stability, while C17 derivatives serve niche roles in emulsion stabilization .

Critical Notes

Alkyl Chain Optimization : Tailoring chain length (C12–C18) balances solubility and bioactivity. C17 derivatives are optimal for lipid-rich environments (e.g., transdermal delivery) .

Counterion Selection : Methyl sulfate enhances solubility but may limit thermal stability compared to tosylate .

Safety Profile : Longer alkyl chains (C14–C18) correlate with higher cytotoxicity, necessitating dose optimization in therapeutic applications .

Biological Activity

1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate, commonly known as a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its long hydrophobic alkyl chain, which influences its interaction with biological membranes and cellular components. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H44_{44}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 453.677 g/mol
  • CAS Number : 133561-52-1
  • Solubility : Soluble in water due to the presence of the methyl sulfate group.

Mechanisms of Biological Activity

1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate exhibits several biological activities primarily attributed to its surfactant properties. These include:

  • Membrane Disruption : The hydrophobic tail allows the compound to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.
  • Antimicrobial Activity : Its efficacy against various bacteria and fungi has been documented, making it a candidate for use in disinfectants and antiseptics.

Toxicological Profile

The toxicological effects of this compound are significant and warrant careful consideration:

Antimicrobial Efficacy

A study assessed the antimicrobial properties of various quaternary ammonium compounds, including 1-heptadecanaminium. Results indicated a significant reduction in bacterial counts (up to 99%) when applied at concentrations above 0.5% against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Assessment

In vitro cytotoxicity tests demonstrated that concentrations exceeding 100 µg/mL led to significant cell death in human epithelial cells. The mechanism was linked to oxidative stress and apoptosis induction .

StudyOrganismConcentrationResult
S. aureus0.5%99% reduction in bacterial count
Human epithelial cells>100 µg/mLInduction of apoptosis

Applications

Given its biological activity, 1-heptadecanaminium has potential applications in:

  • Antiseptic Formulations : Due to its antimicrobial properties.
  • Industrial Cleaning Agents : Effective in removing biofilms in various settings.
  • Pharmaceuticals : As a drug delivery agent that enhances membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for quaternary ammonium salts like 1-Heptadecanaminium, N,N,N-trimethyl-, methyl sulfate, and how are structural impurities minimized?

  • Methodology : Synthesis typically involves alkylation of tertiary amines (e.g., trimethylamine) with alkylating agents like methyl sulfate. Reaction optimization includes controlling stoichiometry, temperature (40–80°C), and solvent polarity (e.g., aqueous or polar aprotic solvents). Post-synthesis purification via recrystallization or column chromatography is critical to reduce impurities. Structural validation relies on 1^1H/13^13C NMR to confirm quaternary ammonium formation and methyl sulfate counterion integration .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies methyl groups on the ammonium center (δ ~3.0–3.5 ppm) and sulfate methyl (δ ~3.3 ppm). 13^13C NMR confirms quaternary carbon absence (no peaks >100 ppm for sp³ carbons).
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) detects the cationic ammonium moiety ([M]+^+), while MS/MS fragments validate the alkyl chain length and sulfate group .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS, tracking parent ion depletion and byproduct formation. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s physicochemical properties (e.g., critical micelle concentration, solubility)?

  • Methodology : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM) to model self-assembly in aqueous systems. Quantitative Structure-Property Relationship (QSPR) models correlate alkyl chain length with hydrophobicity and micelle formation. COSMO-RS predicts solubility in solvents like water or ethanol .

Q. How can researchers resolve contradictions in experimental data related to the compound’s surfactant behavior in mixed lipid systems?

  • Methodology : Apply surface tension measurements (Wilhelmy plate) and neutron scattering to differentiate between monolayer adsorption and bilayer disruption. Statistical analysis (e.g., ANOVA) identifies outliers, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics with phospholipids .

Q. What advanced separation techniques optimize purity assessment for this compound in complex matrices?

  • Methodology : Use reversed-phase HPLC with a C18 column and charged aerosol detection (CAD) to separate homologs. For trace impurities, employ ion-pair chromatography (e.g., tetrabutylammonium acetate) to resolve sulfate counterion variants. Validate purity via 19^19F NMR if fluorinated analogs are present .

Theoretical and Regulatory Considerations

Q. How does the compound’s molecular architecture influence its interaction with biological membranes?

  • Methodology : Langmuir-Blodgett trough experiments measure insertion kinetics into lipid monolayers. Molecular docking (AutoDock Vina) predicts binding affinity with membrane proteins, while fluorescence anisotropy assesses membrane fluidity changes .

Q. What regulatory frameworks govern the safe handling and disposal of quaternary ammonium surfactants in laboratory settings?

  • Methodology : Review EPA TSCA regulations (40 CFR 721) for significant new use rules (SNURs). Implement waste neutralization protocols (e.g., acidic hydrolysis to degrade the ammonium structure) and consult SDS guidelines for occupational exposure limits (e.g., NIOSH REL) .

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